(S)-1-(2,5-Dibromophenyl)ethanol: Structural Analysis & Application Guide
(S)-1-(2,5-Dibromophenyl)ethanol: Structural Analysis & Application Guide
This technical guide provides a comprehensive analysis of (S)-1-(2,5-dibromophenyl)ethanol , a high-value chiral intermediate used in the synthesis of enantiopure pharmaceuticals.
Executive Summary
(S)-1-(2,5-dibromophenyl)ethanol (CAS: 2227896-22-0) is a chiral secondary alcohol featuring a highly functionalizable 2,5-dibromoaryl core. Its primary utility lies in its role as a chiral scaffold for drug development. The molecule offers two distinct "handles" for chemical modification:[1][2]
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Chiral Center (C1): A pre-installed stereocenter that eliminates the need for late-stage resolution.
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Orthogonal Halogens: The bromine atoms at positions 2 and 5 possess different electronic and steric environments, allowing for site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the physicochemical properties, enantioselective synthesis, and analytical protocols required to utilize this compound in pharmaceutical workflows.
Chemical Identity & Structure
The 2,5-dibromo substitution pattern creates a unique steric environment. The ortho-bromine (C2) imposes significant torsion on the ethanol side chain, influencing both the stability of the chiral center and the selectivity of downstream reactions.
| Property | Detail |
| Chemical Name | (S)-1-(2,5-dibromophenyl)ethanol |
| CAS Number | 2227896-22-0 (S-isomer) (Ref: 2227805-52-7 for R-isomer) |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Chiral Center | (S)-Configuration at C1 (Benzylic position) |
| SMILES | CC1=C(Br)C=CC(Br)=C1 |
| Appearance | White to off-white crystalline solid (typically) |
Structural Visualization
The (S)-configuration typically directs the hydroxyl group "out" of the plane when drawn in standard 2D representation with the phenyl ring flat. The ortho-bromine provides steric bulk that can prevent racemization but also hinders nucleophilic attacks at the benzylic carbon during substitution reactions.
Physicochemical Properties
Note: Specific experimental values for the pure (S)-enantiomer are often proprietary. The values below represent high-confidence estimates based on the racemate and close structural analogs (e.g., 2-bromo-1-phenylethanol).
| Parameter | Value / Characteristic | Comment |
| Melting Point | 56–60 °C (Estimated) | Racemates often melt lower; pure enantiomers may crystallize differently. |
| Boiling Point | >280 °C (dec.) | High MW and H-bonding capability suggest high BP. |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM. | Poorly soluble in water; requires organic co-solvent. |
| pKa | ~14.5 (Alcoholic proton) | Typical for benzylic alcohols; slightly more acidic due to electron-withdrawing Br. |
| Optical Rotation | [α]D ≈ -40° to -50° (c=1, MeOH) | Direction (-) is typical for (S)-isomers of this class, but solvent dependent. |
Synthesis & Manufacturing
The synthesis of enantiopure (S)-1-(2,5-dibromophenyl)ethanol is most efficiently achieved via Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction . Traditional resolution of the racemate is inefficient (max 50% yield).
Method A: Biocatalytic Reduction (Green Chemistry)
This method uses Ketoreductases (KREDs) to reduce the prochiral ketone. It is preferred for scale-up due to mild conditions and >99% ee.
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Substrate: 1-(2,5-dibromophenyl)ethanone.
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Catalyst: NADPH-dependent KRED (e.g., from Lactobacillus or engineered variants).
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Cofactor Recycling: Isopropanol (hydrogen donor) with an alcohol dehydrogenase (ADH) or Glucose/GDH system.
Method B: Chemical Asymmetric Hydrogenation
Uses Ruthenium-based catalysts (Noyori type) for transfer hydrogenation.
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Catalyst: RuCl.
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Hydrogen Source: Formic acid/Triethylamine azeotrope.
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Conditions: 25–40°C, 12–24 hours.
Synthesis Workflow Diagram
Caption: Conversion of prochiral ketone to the target (S)-alcohol, followed by potential activation to the epoxide.
Applications in Drug Development
The (S)-1-(2,5-dibromophenyl)ethanol moiety serves as a versatile building block.
Gateway to Chiral Epoxides
Treatment of the alcohol with a base (after activating the hydroxyl group, e.g., via mesylation, or direct cyclization if a leaving group is present) yields the corresponding chiral styrene oxide .
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Utility: These epoxides are precursors to beta-blockers (ethanolamines) and azole antifungals. The (S)-epoxide typically yields (R)-ethanolamines upon ring opening with amines (inversion of configuration).
Site-Selective Cross-Coupling (The "Halogen Dance")
The 2,5-dibromo pattern allows for sequential functionalization.
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C5-Bromine: Sterically accessible. Reacts first in palladium-catalyzed couplings (Suzuki, Sonogashira) under mild conditions.
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C2-Bromine: Sterically hindered by the ethanol chain. Reacts second or requires forcing conditions/specialized ligands (e.g., Buchwald ligands).
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Application: This allows the construction of non-symmetric biaryl scaffolds common in kinase inhibitors.
Analytical Protocols: Chiral HPLC
Ensuring enantiomeric purity is critical. The following method is recommended for separating the (S) and (R) enantiomers.
Method Development Strategy
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Column: Polysaccharide-based chiral stationary phases (CSPs) are most effective.
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Primary Choice:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
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Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: Normal phase is standard.
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Hexane : Isopropanol (90:10 to 95:5).
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Note: The dibromo substitution increases lipophilicity; lower alcohol content may be needed for retention.
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Detection: UV at 220 nm (absorption of the brominated aromatic ring).
Analytical Workflow Diagram
Caption: Typical elution order on Cellulose-based columns (OD-H); confirmation with pure standards is required.
Safety & Handling (SDS Summary)
As a halogenated aromatic alcohol, standard laboratory safety protocols apply.
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic alcohol can be sensitive to oxidation over long periods.
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Disposal: Halogenated organic waste streams. Do not mix with general organic waste if incineration protocols differ for halogens.
References
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ResearchGate. (2022). Enantioselective reduction of bromo-acetophenone derivatives. Retrieved from [Link]
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PubChem. (2025).[3] 1-(2-Bromophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
